1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene
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Overview
Description
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene is a compound with the molecular formula C12H10N4. It is characterized by the presence of two pyrazole groups attached to a benzene ring through methylene bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with pyrazole compounds. One common method involves the condensation of 1,4-benzenediamine with pyrazole-4-carboxaldehyde under basic conditions . The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and may be catalyzed by a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer double bonds.
Substitution: Halogenated or otherwise substituted pyrazole derivatives.
Scientific Research Applications
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be compared with other similar compounds, such as:
1,4-Di(1H-pyrazol-4-yl)benzene: Similar structure but with different substitution patterns on the pyrazole rings.
1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Contains additional methyl groups on the pyrazole rings, leading to different chemical properties.
Properties
Molecular Formula |
C20H18N8 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[[4-[di(pyrazol-1-yl)methyl]phenyl]-pyrazol-1-ylmethyl]pyrazole |
InChI |
InChI=1S/C20H18N8/c1-9-21-25(13-1)19(26-14-2-10-22-26)17-5-7-18(8-6-17)20(27-15-3-11-23-27)28-16-4-12-24-28/h1-16,19-20H |
InChI Key |
YPKWQSGTBBTRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(C2=CC=C(C=C2)C(N3C=CC=N3)N4C=CC=N4)N5C=CC=N5 |
Origin of Product |
United States |
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